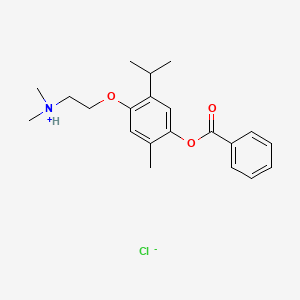
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazaniumchloride is a complex organic compound known for its unique chemical structure and properties. It is primarily used in experimental and research settings, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazaniumchloride typically involves multiple steps, including the formation of the benzoyloxy group and the subsequent attachment of the dimethylazaniumchloride moiety. The process often requires specific reaction conditions, such as controlled temperatures and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazaniumchloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a wide range of derivatives, depending on the functional groups involved .
Wissenschaftliche Forschungsanwendungen
2-(4-Benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazaniumchloride has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and pathways.
Biology: Employed in biochemical assays to investigate cellular processes and interactions.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-(4-Benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazaniumchloride involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-(Benzoyloxy)-5-methyl-2-propan-2-ylphenoxy]ethyl-(2-chloroethyl)-ethylazanium chloride: Shares a similar core structure but differs in the presence of the chloroethyl group.
Other benzoyloxy derivatives: Compounds with similar benzoyloxy functional groups but different substituents on the phenoxy ring.
Uniqueness
2-(4-Benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazaniumchloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research applications where other compounds may not be suitable .
Eigenschaften
CAS-Nummer |
73771-68-3 |
|---|---|
Molekularformel |
C21H28ClNO3 |
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
2-(4-benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-15(2)18-14-19(25-21(23)17-9-7-6-8-10-17)16(3)13-20(18)24-12-11-22(4)5;/h6-10,13-15H,11-12H2,1-5H3;1H |
InChI-Schlüssel |
XATHRKGERYZALH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC(=O)C2=CC=CC=C2)C(C)C)OCC[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


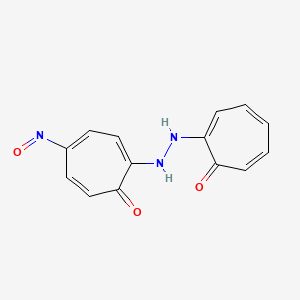
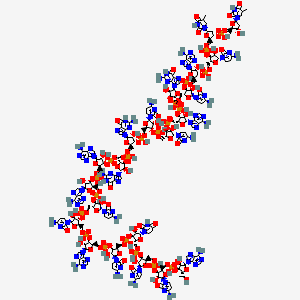

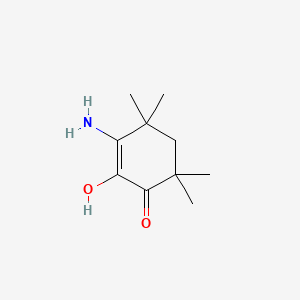
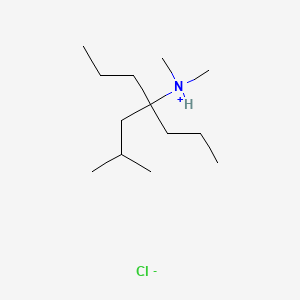

![Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B13771557.png)
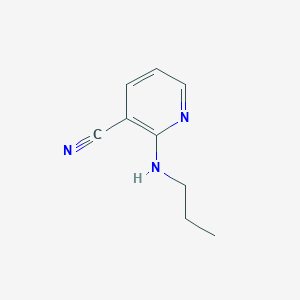
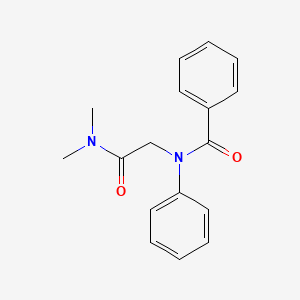
![6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride](/img/structure/B13771570.png)
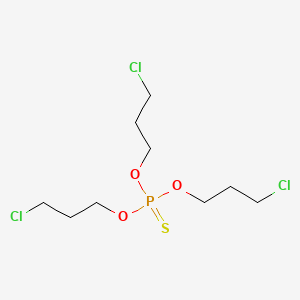
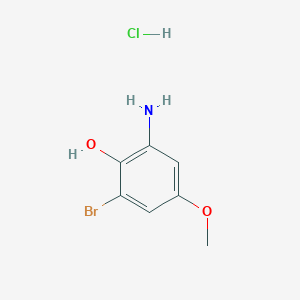
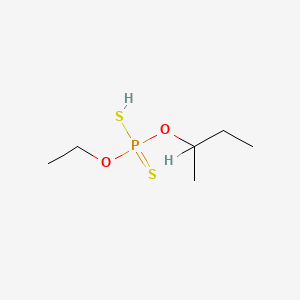
![2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole](/img/structure/B13771586.png)
